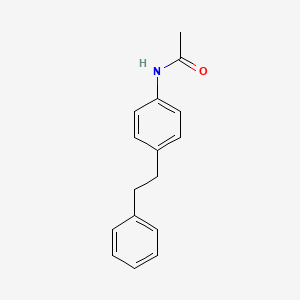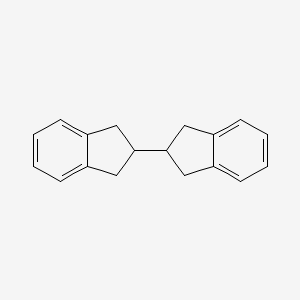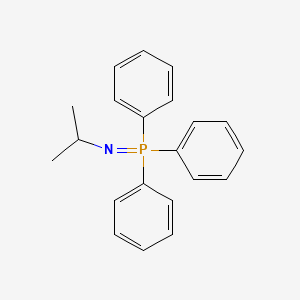
2-Propanamine, N-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C21H22NP. It is a derivative of propanamine where the nitrogen atom is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and phosphines.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce simpler amines and phosphines .
Scientific Research Applications
2-Propanamine, N-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Propanamine, N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Propanamine: A simpler amine without the triphenylphosphoranylidene group.
Triphenylphosphine: A phosphine compound without the amine group.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents on the nitrogen atom
Uniqueness
2-Propanamine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
40168-14-7 |
|---|---|
Molecular Formula |
C21H22NP |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
triphenyl(propan-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H22NP/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
AUSITXHKOXNFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

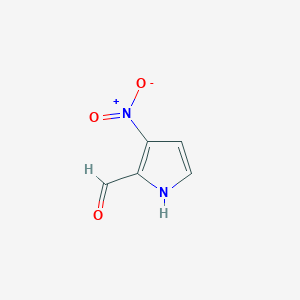
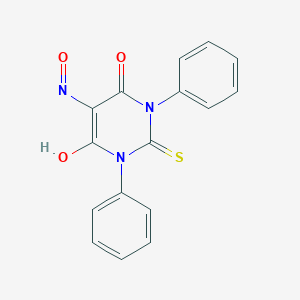
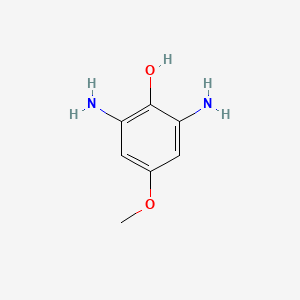
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
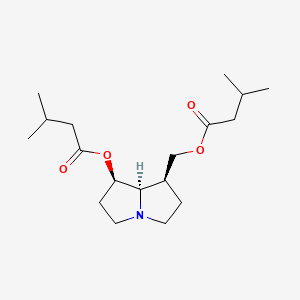

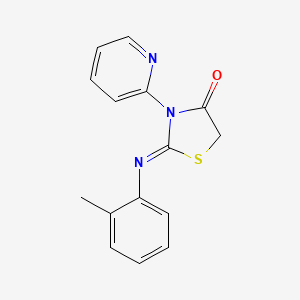
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
